Cas no 83846-85-9 (4-Benzoyl-4'-methyldiphenyl Sulfide)

4-Benzoyl-4'-methyldiphenyl Sulfide structure
83846-85-9 structure
Productnaam:4-Benzoyl-4'-methyldiphenyl Sulfide
CAS-nummer:83846-85-9
MF:C20H16OS
MW:304.405444145203
MDL:MFCD00055651
CID:60616
PubChem ID:87564201

4-Benzoyl-4'-methyldiphenyl Sulfide Chemische en fysische eigenschappen

Naam en identificatie

    • Phenyl(4-(p-tolylthio)phenyl)methanone
    • Benzoylmethyldiphenylsulfide
    • 4-Benzoyl-4_-methyldiphenyl sulfide
    • 4-Benzoyl 4methyldiphenyl sulfide
    • 4-Benzoyl-4'-methyl diphenyl sulphide
    • 4-(4-Methylphenylthiophenyl)-phenylmethanone
    • Photoinitiator-BMS
    • 4-Benzoyl-4´-methyldiphenyl Sulfide
    • 4-Benzoyl 4'-Methyldiphenyl Sulfide
    • [4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone
    • {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone
    • 4-(P-tolylthio)benzophenone
    • 4-Benzoyl-4'-methyldiphenyl Sulfide
    • 4-(4-Methylphenylthio)benzophenone
    • [4-[(4-methylphenyl)thio]phenyl](phenyl)methanone
    • 4-Methyl-4'-benzoyldiphenyl sulfide
    • Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
    • {4-[(4-methylphenyl)sulfanyl]phenyl}(phenyl)methanone
    • Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl-
    • C20H16OS
    • Quantacure DMS
    • Quantacure BMS
    • Kayacure BMS
    • 4-(p-t
    • [4-[(4-Methylphenyl)thio]phenyl]phenylmethanone (ACI)
    • 4-(4-Tolylthio)benzophenone
    • 4-Benzoyl-4′-methyldiphenyl sulfide
    • 4-Benzoyl-4′-methyldiphenyl thioether
    • BMS
    • Chemcure BMS
    • Lunacure BMS
    • Omnirad BMS
    • Phenyl (p-tolylthio)phenyl ketone
    • Runtecure 1030
    • SB-PI 705
    • Speedcure BMS
    • [4-[(4-methylphenyl)thio]phenyl]-phenylmethanone
    • 26960-79-2
    • MFCD00055651
    • CCG-245131
    • AKOS005440312
    • EINECS 281-064-9
    • [4-(4-methylphenyl)sulfanylphenyl]-phenyl-methanone
    • CS-W013966
    • SCHEMBL51730
    • 4-(p-tolylthio) benzophenone
    • 4-Benzoyl 4'methyldiphenyl sulfide
    • H11336
    • 4-benzoyl-4'-methyl diphenyl sulfide
    • W-104133
    • DBHQYYNDKZDVTN-UHFFFAOYSA-N
    • B1267
    • NS00061408
    • 4-Methyl-4-benzoyldiphenylsulfide
    • BRD-K50367503-001-01-7
    • DTXSID10888614
    • A840666
    • FT-0617633
    • 4-(p-Tolylthio)-benzophenone
    • AS-61693
    • (4-[(4-Methylphenyl)sulfanyl]phenyl)(phenyl)methanone #
    • AC-16499
    • 83846-85-9
    • STK332367
    • 4-Benzoyl 4\\'-Methyldiphenyl Sulfide
    • DB-056751
    • MDL: MFCD00055651
    • Inchi: 1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3
    • InChI-sleutel: DBHQYYNDKZDVTN-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(SC2C=CC(C)=CC=2)=CC=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 304.09200
  • Monoisotopische massa: 304.092
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 42.4
  • XLogP3: 5.9
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.2
  • Smeltpunt: 83.0 to 86.0 deg-C
  • Kookpunt: 477.8 °C at 760 mmHg
  • Vlampunt: 270.9 °C
  • Brekindex: 1.661
  • PSA: 42.37000
  • LogboekP: 5.37720
  • Oplosbaarheid: Good solubility

4-Benzoyl-4'-methyldiphenyl Sulfide Beveiligingsinformatie

4-Benzoyl-4'-methyldiphenyl Sulfide Douanegegevens

  • HS-CODE:2930909090
  • Douanegegevens:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Benzoyl-4'-methyldiphenyl Sulfide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013499-5g
4-Benzoyl-4'-methyldiphenyl Sulfide
83846-85-9 98%
5g
¥37 2024-05-21
Fluorochem
068284-25g
4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone
83846-85-9 97%
25g
£103.00 2022-03-01
Cooke Chemical
A6830912-5G
4-(P-tolylthio)benzophenone
83846-85-9 ≥98.0%(HPLC)
5g
RMB 152.00 2025-02-21
TRC
B208215-500mg
4-Benzoyl-4'-methyldiphenyl Sulfide
83846-85-9
500mg
$ 75.00 2023-04-19
TRC
B208215-5g
4-Benzoyl-4'-methyldiphenyl Sulfide
83846-85-9
5g
$ 488.00 2023-04-19
abcr
AB137282-25 g
4-Benzoyl 4'methyldiphenyl sulfide, 98%; .
83846-85-9 98%
25g
€72.80 2022-03-05
TRC
B208215-1g
4-Benzoyl-4'-methyldiphenyl Sulfide
83846-85-9
1g
$ 115.00 2023-04-19
Chemenu
CM282879-100g
Phenyl(4-(p-tolylthio)phenyl)methanone
83846-85-9 95%
100g
$289 2021-06-16
Cooke Chemical
A6830912-100g
4-(P-tolylthio)benzophenone
83846-85-9 ≥98.0%(HPLC)
100g
RMB 1656.00 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834727-100g
4-Benzoyl 4'-Methyldiphenyl Sulfide
83846-85-9 98%
100g
2,300.00 2021-05-17

4-Benzoyl-4'-methyldiphenyl Sulfide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium perchlorate Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine ,  Nickel(2+), tetrakis(pyridine)-, chloride (1:2), (SP-4-1)- Solvents: Dimethyl sulfoxide ;  16 h, 26 °C
Referentie
Paired Electrolysis Enabled Ni-Catalyzed Unconventional Cascade Reductive Thiolation Using Sulfinates
Kang, Jun-Chen; et al, Journal of Organic Chemistry, 2021, 86(21), 15326-15334

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium bromide ,  Water Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  36 h, 25 - 30 °C
Referentie
Deoxygenative C-S Bond Coupling with Sulfinates via Nickel/Photoredox Dual Catalysis
Zhong, Shuai; et al, Organic Letters, 2022, 24(9), 1865-1870

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Referentie
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; et al, Tetrahedron, 2023, 140,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: μ-Chlorobis(η5-2,4-cyclopentadien-1-yl)(dimethylaluminum)-μ-methylenetitanium Solvents: Toluene ,  Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Novel reactions initiated by titanocene methylidenes: deoxygenation of sulfoxides, N-oxides, and selenoxides
Nicolaou, K. C.; et al, Angewandte Chemie, 2000, 39(14), 2529-2533

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Solvents: 1-Methyl-3-octylimidazolium bromide ;  24 h, 120 °C
Referentie
Facile aromatic nucleophilic substitution (SNAr) reactions in ionic liquids: an electrophile-nucleophile dual activation by [Omim]Br for the reaction
Zhang, Xiao; et al, Green Chemistry, 2016, 18(20), 5580-5585

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: 2,2′-Bipyridine ,  Potassium tert-butoxide Catalysts: Nickel dichloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 min, rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
Electrochemically Enabled Sulfoximido-Oxygenation of Alkenes with NH-Sulfoximines and Alcohols
Wan, Jin-Lin; et al, Organic Letters, 2022, 24(48), 8914-8919

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: μ-Chlorobis(η5-2,4-cyclopentadien-1-yl)(dimethylaluminum)-μ-methylenetitanium ;  1 h
Referentie
μ-Chlorobis(cyclopentadienyl) (dimethylaluminum)-μ-methylenetitanium
Straus, Daniel A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  30 s, rt
1.2 Reagents: Sodium carbonate Solvents: Toluene ;  24 h, 140 °C; 140 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Nickel-Catalyzed Decarbonylative Thioetherification of Acyl Fluorides via C-F Bond Activation
You, Jingwen; et al, Synthesis, 2021, 53(17), 3045-3050

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Magnesium Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Nickel dichloride Solvents: Toluene ;  36 h, rt → 150 °C
Referentie
Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters
Lee, Shao-Chi; et al, Chemistry - A European Journal, 2018, 24(14), 3608-3612

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  1 h, 25 °C
Referentie
Visible-Light-Promoted C-S Cross-Coupling via Intermolecular Charge Transfer
Liu, Bin; et al, Journal of the American Chemical Society, 2017, 139(39), 13616-13619

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Pivalic anhydride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile ;  12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Referentie
Nickel-Catalyzed Decarbonylative Thioetherification of Carboxylic Acids with Thiols
Xu, Tianhao; et al, Journal of Organic Chemistry, 2022, 87(13), 8672-8684

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Hydrotetrakis(triphenylphosphine)rhodium Solvents: Chlorobenzene ;  5 h, reflux
Referentie
Rhodium-Catalyzed Synthesis of Unsymmetric Di(heteroaryl) Sulfides Using Heteroaryl Ethers and S-Heteroaryl Thioesters via Heteroarylthio Exchange
Arisawa, Mieko; et al, Journal of Organic Chemistry, 2017, 82(1), 804-810

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Hexaethylguanidinium bromide Solvents: 1,2-Dichlorobenzene ,  Chlorobenzene
Referentie
Method for conducting organic reactions using guanidinium salt as phase transfer catalyst
, Canada, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 Reagents: Potassium methoxide ,  Bis(pinacolato)diborane Catalysts: 4-Phenylpyridine ;  25 °C; 24 h, 25 °C
Referentie
Coupling of thiols and aromatic halides promoted by diboron derived super electron donors
Franco, Mario; et al, Chemical Communications (Cambridge, 2021, 57(88), 11653-11656

4-Benzoyl-4'-methyldiphenyl Sulfide Raw materials

4-Benzoyl-4'-methyldiphenyl Sulfide Preparation Products

4-Benzoyl-4'-methyldiphenyl Sulfide Leveranciers

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:83846-85-9)
Ordernummer:SFD1093
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Wednesday, 11 December 2024 17:02
Prijs ($):

Artikelen aanbevelen

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83846-85-9)4-(4-Methylphenylthio)benzophenone
sfd12371
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:83846-85-9)4-Benzoyl-4'-methyldiphenyl Sulfide
A840666
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):172.0